molecular formula C13H18N2O4S B2467660 4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide CAS No. 1914600-53-5

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

Cat. No. B2467660
CAS RN: 1914600-53-5
M. Wt: 298.36
InChI Key: GSBKZRHBYAOUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a cyano group (-CN) and a methoxy group (-OCH3), which can significantly affect the molecule’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The cyano group could potentially be introduced via a cyanation reaction . The methoxy group might be introduced through a methylation reaction . The exact synthesis route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, methoxy, and benzenesulfonamide groups would likely have a significant impact on the molecule’s shape and electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyano group is known to undergo various reactions, including hydrolysis, reduction, and addition reactions . The benzenesulfonamide group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide, like many benzenesulfonamide derivatives, has been studied for its carbonic anhydrase inhibitory effects. Carbonic anhydrases are enzymes that play a crucial role in regulating pH and carbon dioxide transport in various organisms. Benzenesulfonamide derivatives have been found to potently inhibit these enzymes, which has implications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016).

Photodynamic Therapy

Benzenesulfonamide derivatives have been incorporated into the structure of zinc phthalocyanines. These compounds have shown remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. Their ability to generate singlet oxygen efficiently makes them suitable for this application, providing a pathway for targeted cancer treatment (Pişkin et al., 2020).

Anti-Tumor Activity

Certain benzenesulfonamide derivatives have shown interesting cytotoxic activities, which could be crucial for anti-tumor activity studies. The inhibition of carbonic anhydrase in tumor cells is a potential mechanism for this activity. These findings open up avenues for developing new anti-cancer drugs (Gul et al., 2016).

Crystal Structure Studies

4-Cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide, as part of the benzenesulfonamide class, has been used in studies to understand the crystal structures of various chemical compounds. This research is fundamental in the field of material science and aids in the development of new materials with specific physical and chemical properties (Gelbrich et al., 2012).

Electrophilic Cyclization

Benzenesulfonamides have been employed in electrophilic cyclization reactions. These reactions are crucial in organic synthesis for constructing complex molecular architectures, which have applications in drug development and other areas of chemistry (Ishiwata & Togo, 2009).

Nonlinear Optics

Derivatives of benzenesulfonamides have been used in the synthesis of materials for nonlinear optics. These materials have potential applications in optical computing, signal processing, and telecommunications (Anwar et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzenesulfonamides, for example, are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

Safety and Hazards

As with any chemical compound, handling “4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but might include toxicity, flammability, or reactivity risks .

Future Directions

The potential applications and future directions for this compound would depend on its properties and bioactivity. If it shows promising biological activity, it could be further studied as a potential pharmaceutical drug . Additionally, its chemical reactivity could make it a useful building block in organic synthesis .

properties

IUPAC Name

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-13(16,7-8-19-2)10-15-20(17,18)12-5-3-11(9-14)4-6-12/h3-6,15-16H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBKZRHBYAOUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.